1-(2-chloro-6-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Nucleophilic substitution: Introduction of the chloro and fluoro groups.
Cyclization: Formation of the dihydropyridine ring.
Amidation: Introduction of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a pyridine derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the treatment of cardiovascular diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with similar therapeutic applications.
Uniqueness
1-(2-chloro-6-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may have unique properties due to the specific arrangement of its substituents, which could affect its biological activity and pharmacokinetic profile.
Properties
Molecular Formula |
C20H15ClF2N2O2 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H15ClF2N2O2/c1-12-5-7-14(9-18(12)23)24-20(27)13-6-8-19(26)25(10-13)11-15-16(21)3-2-4-17(15)22/h2-10H,11H2,1H3,(H,24,27) |
InChI Key |
RSXGJUUWSPTGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)F |
Origin of Product |
United States |
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